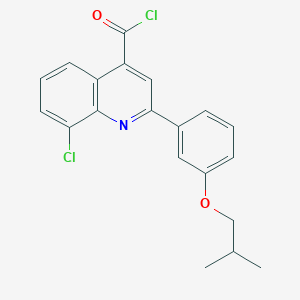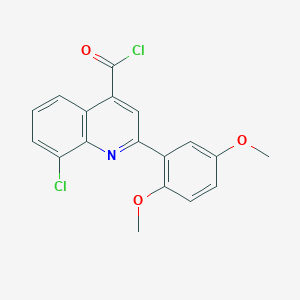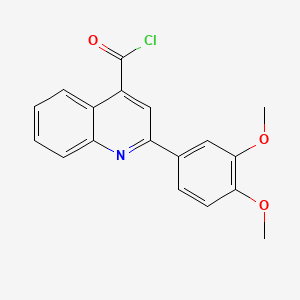
2-Methyl-2-(1H-Pyrrol-1-yl)propansäure
Übersicht
Beschreibung
2-methyl-2-(1H-pyrrol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antikrebsanwendungen
2-Methyl-2-(1H-Pyrrol-1-yl)propansäure: gehört zur Pyrrolfamilie, die für das Vorkommen in Verbindungen mit Antikrebs-Eigenschaften bekannt ist . Pyrrol-Derivate wurden nachgewiesen, dass sie eine zytotoxische Aktivität gegen verschiedene Krebszelllinien aufweisen, was sie wertvoll bei der Entwicklung neuer Chemotherapeutika macht .
Antimikrobielle Aktivität
Die Pyrroleinheit, eine Kernstruktur in This compound, hat Anwendungen bei der Herstellung von antimikrobiellen Wirkstoffen. Dazu gehören Fungizide, Antibiotika und Antiprotozoenverbindungen, die für die Bekämpfung von Infektionskrankheiten entscheidend sind .
Entzündungshemmende Medikamente
Pyrrolbasierte Verbindungen, einschließlich derer, die von This compound abgeleitet sind, sind bekanntermaßen entzündungshemmend. Dies macht sie zu potenziellen Kandidaten für die Behandlung chronisch-entzündlicher Erkrankungen .
Antivirale Mittel
Das Pyrrolringsystem ist maßgeblich an der Synthese von antiviralen Medikamenten beteiligt, insbesondere solchen, die die reverse Transkriptase in HIV-1 und anderen zellulären DNA-Polymerasen-Proteinkinasen hemmen. Dies unterstreicht das Potenzial von This compound im Bereich der antiviralen Wirkstoffentwicklung .
Cholesterinsenkende Medikamente
Pyrrolhaltige Verbindungen wurden mit cholesterinsenkenden Wirkungen in Verbindung gebracht. Dies deutet darauf hin, dass This compound ein Vorläufer bei der Synthese von Medikamenten zur Behandlung von Hypercholesterinämie sein könnte .
Synthese organischer Verbindungen
This compound: dient als Baustein in der organischen Synthese. Es wird verwendet, um eine Vielzahl von organischen Verbindungen herzustellen, darunter pyrrolbasierte Polymere, Dendrimere und Makrozyklen, die vielfältige Anwendungen in der Materialwissenschaft und Pharmazie haben.
Wirkmechanismus
Mode of Action
It is a pyrrole derivative that acts as a conductive polymer with an acid functional group. This suggests that it may interact with its targets through electrostatic interactions or hydrogen bonding, leading to changes in the target’s function or structure.
Biochemical Pathways
Given its structure and properties, it may be involved in pathways related to proteomics research .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid, specific environmental factors such as temperature, pH, and presence of other molecules could potentially affect its action . Detailed studies on these aspects are currently lacking .
Biochemische Analyse
Biochemical Properties
2-Methyl-2-(1H-pyrrol-1-yl)propanoic acid plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with pyrrole alkaloids, which are known for their diverse biological activities . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can influence the compound’s stability and reactivity in biological systems.
Cellular Effects
The effects of 2-Methyl-2-(1H-pyrrol-1-yl)propanoic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell. Additionally, its impact on gene expression can lead to changes in the production of proteins that are crucial for cell function and survival.
Molecular Mechanism
At the molecular level, 2-Methyl-2-(1H-pyrrol-1-yl)propanoic acid exerts its effects through specific binding interactions with biomolecules . It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to bind to active sites of enzymes or interact with regulatory proteins can lead to significant changes in cellular processes. For instance, it may inhibit the activity of enzymes involved in the synthesis of certain metabolites, thereby altering the metabolic balance within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-2-(1H-pyrrol-1-yl)propanoic acid can change over time due to factors such as stability and degradation . Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of 2-Methyl-2-(1H-pyrrol-1-yl)propanoic acid vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
2-Methyl-2-(1H-pyrrol-1-yl)propanoic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect the levels of various metabolites within the cell, influencing the overall metabolic flux. The compound’s role in these pathways highlights its importance in maintaining cellular homeostasis and metabolic balance.
Transport and Distribution
Within cells and tissues, 2-Methyl-2-(1H-pyrrol-1-yl)propanoic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of the compound can affect its biological activity, as it may be more active in certain regions of the cell where it is more concentrated.
Subcellular Localization
The subcellular localization of 2-Methyl-2-(1H-pyrrol-1-yl)propanoic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell. For example, its presence in the mitochondria may affect mitochondrial function and energy production.
Eigenschaften
IUPAC Name |
2-methyl-2-pyrrol-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-8(2,7(10)11)9-5-3-4-6-9/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXUKPUNCLSXBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672455 | |
| Record name | 2-Methyl-2-(1H-pyrrol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185320-31-3 | |
| Record name | α,α-Dimethyl-1H-pyrrole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185320-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2-(1H-pyrrol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(trifluoromethyl)-N-[3-(trifluoromethyl)cyclohexyl]cyclohexan-1-amine](/img/structure/B1452697.png)


![3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1452701.png)
![4-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}piperidine](/img/structure/B1452703.png)









